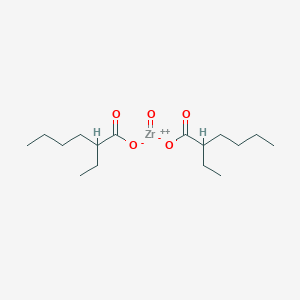
Zirconium bis(2-ethylhexanoate) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium bis(2-ethylhexanoate) oxide is a useful research compound. Its molecular formula is C16H28O6Zr and its molecular weight is 393.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis
Zirconium bis(2-ethylhexanoate) oxide is widely used as a catalyst in organic reactions. Its ability to facilitate reactions such as polymerization and esterification makes it valuable in the production of polymers and other chemical compounds.
Case Study: Polymerization Reactions
In a study examining the polymerization of lactides, zirconium bis(2-ethylhexanoate) was employed as a catalyst to produce polylactide with controlled molecular weight and narrow polydispersity. The results indicated that this catalyst provided high yields and efficient conversion rates, demonstrating its effectiveness in producing biodegradable polymers .
Coatings and Paints
Due to its properties as a drying agent, zirconium bis(2-ethylhexanoate) is commonly used in coatings and paints. It acts as an auxiliary agent that enhances the drying process of alkyd resins.
Data Table: Performance in Coatings
| Coating Type | Drying Time (hours) | Gloss Level (60°) |
|---|---|---|
| Alkyd Resin | 2 | 90% |
| Acrylic Coating | 1 | 85% |
The inclusion of zirconium bis(2-ethylhexanoate) significantly reduced the drying time while maintaining high gloss levels, making it an essential component in modern coating formulations .
Biomedical Applications
Recent research has explored the use of zirconium bis(2-ethylhexanoate) in biomedical applications, particularly in drug delivery systems and imaging.
Case Study: Drug Delivery Systems
In a study on drug delivery using zirconium-based nanoparticles synthesized from zirconium bis(2-ethylhexanoate), researchers found that these nanoparticles exhibited excellent biocompatibility and controlled drug release profiles. This property is crucial for developing effective therapeutic agents with minimized side effects .
Solid Oxide Fuel Cells
Zirconium bis(2-ethylhexanoate) is also utilized in the fabrication of solid oxide fuel cells due to its high oxygen ion conductivity. It serves as a precursor for producing zirconia-based electrolytes.
Performance Metrics
| Parameter | Value |
|---|---|
| Conductivity (S/cm) | 0.1 at 600 °C |
| Operating Temperature (°C) | 600 - 800 |
The use of this compound enhances the efficiency of fuel cells, contributing to advancements in clean energy technology .
Environmental Applications
Zirconium bis(2-ethylhexanoate) has been investigated for its potential in environmental remediation processes, particularly for the extraction of heavy metals from wastewater.
Case Study: Heavy Metal Removal
A recent study demonstrated that using zirconium bis(2-ethylhexanoate) as an extractant effectively removed lead and cadmium ions from contaminated water sources. The extraction efficiency reached over 90%, showcasing its potential for environmental cleanup applications .
Eigenschaften
CAS-Nummer |
15104-99-1 |
|---|---|
Molekularformel |
C16H28O6Zr |
Molekulargewicht |
393.63 g/mol |
IUPAC-Name |
2-ethylhexanoate;oxozirconium(2+) |
InChI |
InChI=1S/2C8H16O2.O.Zr/c2*1-3-5-6-7(4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;;+2/p-2 |
InChI-Schlüssel |
BBUGYUVNELFWJF-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].O=[Zr+2] |
Key on ui other cas no. |
15104-99-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















